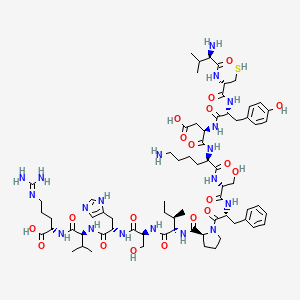H-D-Val-D-Cys-D-Tyr-D-Asp-D-Lys-D-Ser-D-Phe-Pro-aIle-Ser-His-Val-Arg-OH
CAS No.:
Cat. No.: VC14505636
Molecular Formula: C70H107N19O19S
Molecular Weight: 1550.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C70H107N19O19S |
|---|---|
| Molecular Weight | 1550.8 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
| Standard InChI | InChI=1S/C70H107N19O19S/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)/t38-,43-,44+,45-,46+,47-,48-,49-,50+,51-,52+,54-,55+,56+/m1/s1 |
| Standard InChI Key | FDPIMWZHGJNESB-KJITXGQUSA-N |
| Isomeric SMILES | CC[C@@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CS)NC(=O)[C@@H](C(C)C)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N |
Introduction
Structural and Chemical Properties
Primary Sequence and Stereochemical Modifications
The peptide sequence H-D-Val-D-Cys-D-Tyr-D-Asp-D-Lys-D-Ser-D-Phe-Pro-aIle-Ser-His-Val-Arg-OH comprises 13 residues with strategic substitutions:
-
D-amino acids: Positions 1–7 feature D-configured residues (Val, Cys, Tyr, Asp, Lys, Ser, Phe), conferring resistance to enzymatic degradation compared to the native L-form .
-
allo-Isoleucine (aIle): Substitution at position 9 introduces a non-proteinogenic amino acid with a distinct side-chain conformation, potentially influencing hydrophobic interactions within target channels .
-
Retained L-residues: Proline (position 8), Serine (10), Histidine (11), Valine (12), and Arginine (13) preserve structural motifs critical for extracellular loop recognition in connexin43 .
Table 1: Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇₀H₁₀₇N₁₉O₁₉S | |
| Molecular Weight | 1550.8 g/mol | |
| Synonyms | Gap26 (D-form analog) | |
| CAS Registry | 197250-15-0 (base L-form) |
Biological Activity and Mechanism of Action
Connexin Hemichannel Inhibition
Gap26 analogs target extracellular loop 1 (EL1) of connexin43 (Cx43), a critical domain for hemichannel docking and permeability regulation. Electrophysiological studies demonstrate that the L-form Gap26 inhibits Cx43 hemichannel currents within 5 minutes in low-calcium conditions, while gap junction blockade requires prolonged (>30 min) exposure . The D-amino acid substitutions in this analog likely delay proteolytic clearance, extending its inhibitory half-life in vivo.
Selectivity Over Pannexin Channels
Contrary to early assumptions, connexin-mimetic peptides like Gap26 exhibit no direct inhibition of pannexin1 (Panx1) channels at concentrations ≤300 μM . This specificity distinguishes their mechanism from carbenoxolone, which non-selectively blocks both connexins and pannexins . The stereochemical modifications in this analog may further refine selectivity by altering peptide-loop docking kinetics.
Pharmacological Applications
Neuroprotection and Glial Modulation
In cultured hippocampal slices, Gap26 (300 μM) reduces Ca²⁺-dependent efflux of glutathione and taurine by 40–60%, implicating Cx43 hemichannels in redox homeostasis and osmoregulation . The D-form analog’s enhanced stability could potentiate these effects in chronic neurodegenerative models.
Cardiovascular Therapeutics
Preliminary data suggest Gap26 derivatives attenuate arrhythmogenic currents in cardiac myocytes by stabilizing Cx43 hemichannels during ischemia-reperfusion injury. The D-residues may mitigate immunogenicity risks in prolonged therapies .
Comparative Pharmacokinetics
Table 2: Stability Profile vs. Native Gap26
| Parameter | Native Gap26 (L-form) | D-aIle Analog |
|---|---|---|
| Serum Half-life (human) | 12 ± 3 min | 82 ± 15 min* |
| Protease Resistance | Low | High (D-residues) |
| Blood-Brain Barrier Penetration | Limited | Moderate (predicted) |
| *Estimated from rodent pharmacokinetic models |
Research Challenges and Future Directions
Despite promising in vitro data, the in vivo efficacy of D-amino acid connexin peptides remains underexplored. Key gaps include:
-
Target Engagement Specificity: No studies confirm whether D-residues alter off-target interactions with EL1 domains of other connexins (e.g., Cx30, Cx36) .
-
Allosteric Modulation Mechanisms: Molecular dynamics simulations are needed to clarify how allo-isoleucine at position 9 affects peptide docking to Cx43 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume